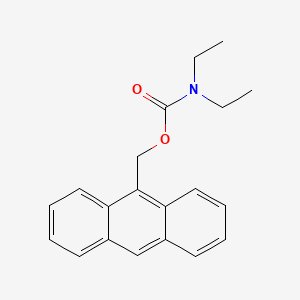
Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester
Cat. No. B2883142
M. Wt: 307.393
InChI Key: ZWDNVDDEDBXBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08957212B2
Procedure details


To the solution containing 1.6 g of 50% sodium hydrate (33 mmol) and 4 mL of dehydrated tetrahydrofuran (dehydrated THF), the solution dissolved 6.3 g of 9-anthracenemethanol (30 mmol; produced by Wako Pure Chemical Industries, Ltd.) into 26 mL of dehydrated tetrahydrofuran (dehydrated THF) was dropped. Then, after this solution of 4.5 g of N,N-diethylcarbamoyl chloride (33 mmol; produced by Sigma-Aldrich Japan Co.) in 4 mL of dehydrated tetrahydrofuran (dehydrated THF) was added, the solution was reacted by stirring for 2 hours at 60° C. After completing reaction, reaction solution was cooled, and n-hexane was poured into the cooled solution, then, the solution was washed with water, and organic layer after washing was condensed. The resultant condensed residue was purified with column chromatography (Filler: Silica-Gel (Wako-Gel C-200; produced by Wako Pure Chemical Industries, Ltd.), Developing solvent: n-heptane) to obtain 5.7 g of 9-anthrylmethyl N,N-diethylcarbamate (yield: 61%) represented by the above-described formula [7] as yellow crystal. Measurement results of 1H-NMR and melting point are shown as the follows:







Yield
61%
Identifiers


|
REACTION_CXSMILES
|
O.[Na].[CH:3]1[C:16]2[C:7](=[CH:8][C:9]3[C:14]([C:15]=2[CH2:17][OH:18])=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:6]=[CH:5][CH:4]=1.[CH2:19]([N:21]([CH2:25][CH3:26])[C:22](Cl)=[O:23])[CH3:20].CCCCCC>O1CCCC1>[CH2:19]([N:21]([CH2:25][CH3:26])[C:22](=[O:23])[O:18][CH2:17][C:15]1[C:14]2[C:9]([CH:8]=[C:7]3[C:16]=1[CH:3]=[CH:4][CH:5]=[CH:6]3)=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH3:20] |f:0.1,^1:1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[Na]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
6.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C(=C12)CO
|
|
Name
|
|
|
Quantity
|
26 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(=O)Cl)CC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 2 hours at 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropped
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was reacted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction, reaction solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution was washed with water, and organic layer
|
WASH
|
Type
|
WASH
|
|
Details
|
after washing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant condensed residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified with column chromatography (Filler: Silica-Gel (Wako-Gel C-200; produced by Wako Pure Chemical Industries, Ltd.), Developing solvent: n-heptane)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C(OCC=1C2=CC=CC=C2C=C2C=CC=CC12)=O)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.7 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
